4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one
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Overview
Description
4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group at the 4th position, an imino group linked to a pyrimidinyl moiety, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group is formed by reacting the benzopyran derivative with a pyrimidinyl amine under dehydrating conditions, often using reagents like phosphorus oxychloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one: Characterized by the presence of a chloro group and a pyrimidinyl imino group.
4-Chloro-3-{(E)-[(pyridin-4-yl)imino]methyl}-2H-1-benzopyran-2-one: Similar structure but with a pyridinyl imino group instead of a pyrimidinyl group.
4-Chloro-3-{(E)-[(pyrimidin-2-yl)imino]methyl}-2H-1-benzopyran-2-one: Similar structure but with the imino group attached to the 2nd position of the pyrimidinyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the pyrimidinyl imino group contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
877178-79-5 |
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Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-chloro-3-(pyrimidin-4-yliminomethyl)chromen-2-one |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-9-3-1-2-4-11(9)20-14(19)10(13)7-17-12-5-6-16-8-18-12/h1-8H |
InChI Key |
FNNLOTCNTNUGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=NC=C3)Cl |
Origin of Product |
United States |
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